molecular formula C20H18O4 B5019350 (3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one

(3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one

Cat. No.: B5019350
M. Wt: 322.4 g/mol
InChI Key: AFACFCKKRJLHCO-YBEGLDIGSA-N
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Description

(3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with a 2,4-dimethoxyphenyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 4-methylphenylacetic acid in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the furan ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one involves its interaction with specific molecular targets and pathways. For instance, in cancer therapy, it may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. The compound’s structure allows it to bind to specific proteins or enzymes, thereby modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Palladium(II) acetate: A compound with a similar structural motif used in catalysis.

    Bismuth subcitrate/metronidazole/tetracycline: A combination used in medicine with distinct therapeutic applications.

Uniqueness

(3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-13-4-6-14(7-5-13)19-11-16(20(21)24-19)10-15-8-9-17(22-2)12-18(15)23-3/h4-12H,1-3H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFACFCKKRJLHCO-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC3=C(C=C(C=C3)OC)OC)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C/C(=C/C3=C(C=C(C=C3)OC)OC)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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